Lipophilicity (LogP) Head-to-Head: 2,2-Dimethylcyclopentyl vs. Cyclohexylmethyl Pyrrolidine Analogs
The free base of the target compound exhibits a computed LogP of 2.32 (Fluorochem) to 2.42 (Leyan), which is 0.20–0.30 log units lower than 3-(cyclohexylmethyl)pyrrolidine (LogP 2.62, Fluorochem; ACD/LogP 3.45, ChemSpider) . This LogP differential translates to an approximately 1.6- to 2.0-fold difference in octanol-water partition coefficient, placing the target compound closer to the optimal Lipinski range (LogP 1–3) for central nervous system (CNS) drug candidates and reducing predicted non-specific membrane partitioning relative to the more lipophilic cyclohexylmethyl congener. The lower LogP also predicts improved aqueous solubility by approximately 0.2–0.3 logS units based on the General Solubility Equation .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 (Fluorochem); LogP = 2.42 (Leyan) |
| Comparator Or Baseline | 3-(Cyclohexylmethyl)pyrrolidine: LogP = 2.62 (Fluorochem); ACD/LogP = 3.45 (ChemSpider) |
| Quantified Difference | ΔLogP = −0.20 to −1.13 (target less lipophilic) |
| Conditions | Computed LogP values from vendor technical datasheets (ACD/Labs or XLogP3 algorithms); free base forms compared to isolate substituent effect from counterion |
Why This Matters
For procurement decisions in CNS or oral drug discovery programs, the 0.2–1.1 log unit lower lipophilicity of the target compound predicts reduced off-target membrane partitioning and phospholipidosis risk compared to the cyclohexylmethyl analog, while its LogP remains within the preferred range for blood-brain barrier permeability.
